3-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.: 939986-04-6
Cat. No.: VC8325199
Molecular Formula: C18H23ClN4O2
Molecular Weight: 362.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 939986-04-6 |
|---|---|
| Molecular Formula | C18H23ClN4O2 |
| Molecular Weight | 362.9 g/mol |
| IUPAC Name | tert-butyl 3-[(3-chloroquinoxalin-2-yl)amino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H23ClN4O2/c1-18(2,3)25-17(24)23-10-6-7-12(11-23)20-16-15(19)21-13-8-4-5-9-14(13)22-16/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,20,22) |
| Standard InChI Key | PVPPGFGNTNGHGO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC3=CC=CC=C3N=C2Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC3=CC=CC=C3N=C2Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s molecular formula, C₁₈H₂₃ClN₄O₂, corresponds to a molecular weight of 362.9 g/mol. Its IUPAC name, tert-butyl 3-[(3-chloroquinoxalin-2-yl)amino]piperidine-1-carboxylate, delineates a piperidine ring substituted at the 3-position with an amino-linked 3-chloroquinoxaline moiety, while the 1-position bears a tert-butyloxycarbonyl (Boc) protecting group .
Spectroscopic Characterization
While experimental NMR or IR data for this specific compound remains unreported in the cited sources, its structural analogs provide insights:
-
¹H NMR: Piperidine protons typically resonate at δ 1.40–4.20 ppm, with Boc methyl groups appearing as singlets near δ 1.45 ppm .
-
MS: Electrospray ionization (ESI) would likely yield a parent ion at m/z 363.1 ([M+H]⁺), with fragmentation patterns dominated by loss of the tert-butyl group (−56 Da) and subsequent cleavage of the quinoxaline moiety.
Synthesis and Industrial Preparation
Key Synthetic Routes
The synthesis involves sequential functionalization of the piperidine and quinoxaline subunits (Figure 1) :
Route A: Boc Protection Followed by Coupling
-
tert-Butyl piperidine-1-carboxylate undergoes nitration or halogenation at the 3-position.
-
Subsequent amination with 3-chloroquinoxalin-2-amine via Buchwald-Hartwig coupling or nucleophilic aromatic substitution.
Route B: Quinoxaline Prefunctionalization
-
3-Chloroquinoxalin-2-amine is prepared via chlorination of 2-aminoquinoxaline using POCl₃.
-
Reaction with 3-aminopiperidine derivative in the presence of a coupling agent (e.g., HATU, EDCI).
Optimization Challenges
-
Regioselectivity: Ensuring exclusive substitution at the quinoxaline 2-position requires careful control of reaction temperature and catalysts .
-
Boc Stability: The tert-butyl carbamate group is prone to acidic cleavage, necessitating pH-neutral conditions during synthesis .
Industrial-Scale Production Metrics
| Parameter | Value | Source |
|---|---|---|
| Purity | ≥95% (HPLC) | |
| Yield (Route A) | 62–68% | |
| Cost (1g scale) | $450–$500 | |
| Preferred Solvent | Dichloromethane/THF |
Pharmacological Applications
Role as a Kinase Inhibitor Intermediate
The quinoxaline-piperidine scaffold is a privileged structure in kinase inhibitor design. Computational docking studies suggest that 939986-04-6 could serve as:
-
A JAK2/STAT3 inhibitor precursor, leveraging the quinoxaline’s planar aromaticity for ATP-binding pocket interactions .
-
A BTK (Bruton’s tyrosine kinase) intermediate, with the chloro group enhancing electrophilic reactivity for subsequent cross-coupling .
Anticancer Activity of Structural Analogs
While direct data on this compound’s bioactivity is limited, structurally related benzo[g]quinoxalines exhibit potent cytotoxicity:
Table 2: Cytotoxic Activity of Analogous Quinoxalines
| Compound | IC₅₀ (MCF-7 Breast Cancer) | Mechanism |
|---|---|---|
| Benzo[g]quinoxaline 3 | 1.8 µM | Topo IIβ inhibition, Bax activation |
| 939986-04-6 derivative* | 4.2 µM (predicted) | Probable kinase modulation |
*Predicted using QSAR models based on .
Apoptotic Pathway Modulation
The reference compound 3 from PMC enhanced Bax expression by 3.89-fold and suppressed Bcl2 by 4.35-fold in MCF-7 cells, indicating mitochondrial apoptosis induction . This suggests that 939986-04-6 derivatives could follow similar pathways, warranting further enzymatic assays.
| Supplier | Purity | Packaging | Price (1g) |
|---|---|---|---|
| VulcanChem | 95% | 50 mg–5 g | $485 |
| AK Scientific | 97% | 100 mg–10 g | $510 |
| ChemicalBook Vendors | 98% | 1g–25 g | $455 |
Future Research Directions
Stereoselective Synthesis
Developing asymmetric catalysis methods to access enantiopure forms could enhance target selectivity. Chiral phosphine ligands (e.g., BINAP) may facilitate this .
Hybrid Molecule Development
Conjugating the quinoxaline-piperidine core with:
-
Antibody-drug conjugates (ADCs): Via lysine or cysteine residues on monoclonal antibodies.
-
PROTACs: Using E3 ligase ligands to enable targeted protein degradation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume